N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the 2-Methoxy-2-thiophen-3-ylethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 2-methoxy-2-thiophen-3-ylethyl halide in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrido[2,3-d]pyrimidine core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathway Interference: By modulating key proteins, it can alter cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Molecules featuring the thiophene ring, which is known for its electronic properties.
Uniqueness
N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine is unique due to the combination of its pyrido[2,3-d]pyrimidine core and the 2-methoxy-2-thiophen-3-ylethyl group, which imparts distinct biological and chemical properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-19-12(10-4-6-20-8-10)7-16-14-11-3-2-5-15-13(11)17-9-18-14/h2-6,8-9,12H,7H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOVNUROROLOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1C=CC=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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